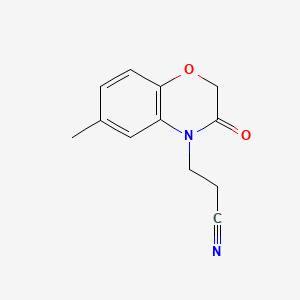

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

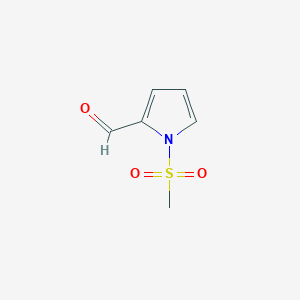

The compound 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile is a derivative of benzoxazinone, which is a class of compounds known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, derivatives of similar structures have been studied for their potential in medical applications, such as inhibitors of immune complex-induced inflammation .

Synthesis Analysis

The synthesis of related compounds, such as 3-(benzothiazol-2-yl)-3-oxopropanenitrile, has been reported using two convenient routes. One involves the reaction of ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride, and the other by treating 2-bromoacetylbenzothiazole with potassium cyanide . These methods could potentially be adapted for the synthesis of 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile by choosing appropriate starting materials and reaction conditions.

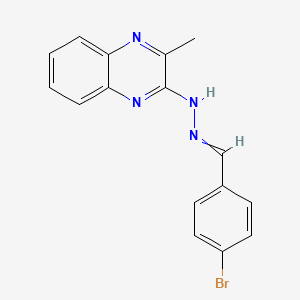

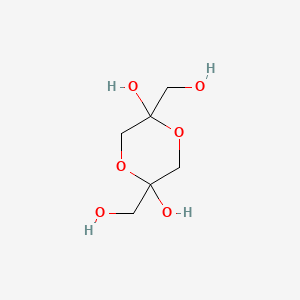

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives is characterized by the presence of a benzoxazinone ring system. The activity of these compounds is influenced by the substituents attached to this core structure. For instance, the presence of a hydrazino group attached to the propanenitrile moiety has been shown to be essential for the anti-inflammatory activity of these compounds . The electronic properties of the substituents can significantly affect the biological activity of the molecule.

Chemical Reactions Analysis

The reactivity of benzoxazinone derivatives can be quite versatile. For example, the compound 3-(benzothiazol-2-yl)-3-oxopropanenitrile reacts with heterocyclic diazonium salts to form hydrazones, which can undergo intramolecular cyclization to form various heterocyclic compounds . This indicates that the 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile could also participate in similar chemical reactions, potentially leading to a variety of biologically active molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile are not directly reported in the provided papers, we can infer that the compound is likely to be polar due to the presence of the nitrile group and may have moderate solubility in organic solvents. The presence of the oxo group could also affect its reactivity, making it susceptible to nucleophilic attacks .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Properties

The compound 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile and its derivatives have shown significant potential in antimicrobial and antioxidant applications. A study by Sonia, Thachil, Parameswaran, and Kochupappy (2013) synthesized benzoxazinyl pyrazolone arylidenes, exhibiting promising results in in vitro antimicrobial and antioxidant studies (Sonia et al., 2013).

Biological Activity Against Bacterial Strains

Further exploration of biological activities was done by Hachama et al. (2013), where novel benzoxazin derivatives were synthesized and tested against various bacterial strains, showing moderate activity, particularly against Candida albicans (Hachama et al., 2013).

Corrosion Inhibition

A distinct application in the field of material science was identified by Hachama, Khadraoui, Zouikri, Khodja, Khelifa, Echiker, and Hammouti (2016), who synthesized a benzoxazin derivative for corrosion inhibition in carbon steel, demonstrating significant efficiency (Hachama et al., 2016).

Antibacterial Activity of Analogues

In the realm of drug discovery, Kadian, Maste, and Bhat (2012) synthesized benzoxazine analogues and evaluated their antibacterial activity against various strains, indicating a potential for pharmaceutical development (Kadian et al., 2012).

Polybenzoxazine Synthesis

The chemical versatility of this compound extends to polymer chemistry, as demonstrated by Qi, Ren, Pan, Zhuang, Huang, and Du (2009), who synthesized polybenzoxazine with a phenylnitrile functional group, enhancing thermal stability and dynamic mechanical properties (Qi et al., 2009).

Eigenschaften

IUPAC Name |

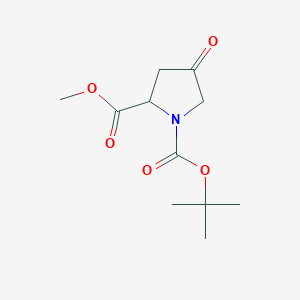

3-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-3-4-11-10(7-9)14(6-2-5-13)12(15)8-16-11/h3-4,7H,2,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEGFLHUNYLAOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=O)N2CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403935 |

Source

|

| Record name | 3-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |

CAS RN |

351003-19-5 |

Source

|

| Record name | 3-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1274966.png)